2-chloro-4-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide
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Overview
Description
2-chloro-4-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and fluoro substituent on the benzamide ring, along with a pyridinyl-pyrrolidinyl moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to target various receptors and enzymes, which play crucial roles in cellular processes .
Mode of Action
It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects such as the inhibition of collagen synthesis .
Pharmacokinetics
The presence of fluorine in the compound could potentially enhance its bioavailability, as fluorinated compounds are often more stable and less susceptible to metabolic degradation .
Result of Action
Similar compounds have been shown to have significant effects at the molecular and cellular level, such as reducing collagen deposition .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Furthermore, the compound’s efficacy can be influenced by the specific cellular environment in which it acts.
Biochemical Analysis
Biochemical Properties
2-chloro-4-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as collagen prolyl-4-hydroxylase, which is involved in the post-translational modification of collagen . The nature of this interaction involves the inhibition of the enzyme’s activity, leading to a decrease in collagen hydroxylation. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the ERK/MAPK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. These effects collectively impact cellular function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to bind to the active sites of enzymes, thereby inhibiting their catalytic activity. For example, its interaction with collagen prolyl-4-hydroxylase involves binding to the enzyme’s active site, preventing the hydroxylation of proline residues in collagen . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its biochemical activity over extended periods . Degradation products may form under certain conditions, potentially influencing its efficacy and safety. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can exert therapeutic effects without significant toxicity . Higher doses may lead to adverse effects, including toxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and further increases in dosage do not enhance its therapeutic benefits. These findings highlight the importance of optimizing dosage regimens to achieve desired outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into more hydrophilic metabolites that can be excreted from the body. These metabolic processes influence the compound’s pharmacokinetics and overall bioavailability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as P-glycoprotein, influencing its intracellular concentration and localization . Additionally, binding proteins in the blood and tissues can sequester the compound, affecting its distribution and accumulation in target organs. These factors collectively determine the compound’s pharmacokinetic profile and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . For example, nuclear localization signals may direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, mitochondrial targeting sequences can facilitate its accumulation in mitochondria, impacting cellular energy metabolism and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through nucleophilic substitution reactions using pyridine derivatives.
Formation of the Benzamide Core: The benzamide core is formed by reacting the intermediate with benzoyl chloride derivatives under basic conditions.
Introduction of Chloro and Fluoro Substituents: The chloro and fluoro substituents are introduced via halogenation reactions using reagents such as thionyl chloride and fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide: shares structural similarities with other benzamide derivatives such as:
Uniqueness
The unique combination of chloro, fluoro, pyridinyl, and pyrrolidinyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O/c17-14-9-11(18)4-5-13(14)16(22)20-12-6-8-21(10-12)15-3-1-2-7-19-15/h1-5,7,9,12H,6,8,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJFHPGVNIRBPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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